2-氨基-6-(乙氨基)嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

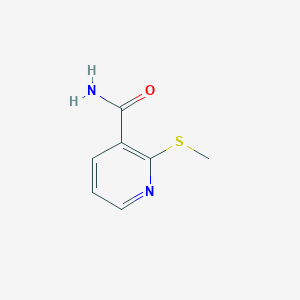

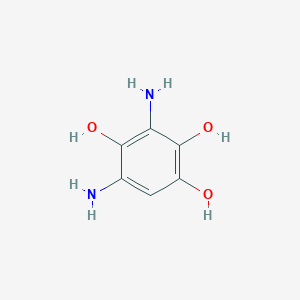

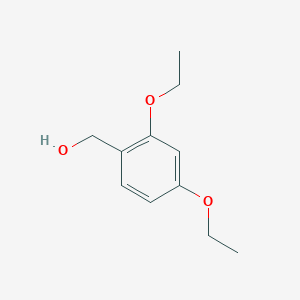

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one is a compound belonging to the pyrimidinone family, which are known for their diverse pharmacological activities and applications in medicinal chemistry. These compounds have been synthesized through various methods, demonstrating their versatility and potential in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones, including derivatives similar to 2-Amino-6-(ethylamino)pyrimidin-4(3H)-one, can be achieved through different methodologies. One approach involves a one-step synthesis utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to these pharmacologically important compounds with reduced catalyst loading and easy purification (Taoda Shi et al., 2018). Another method includes the Vilsmeier reaction of 3-aminopropenamides, providing a facile one-pot synthesis route (Rui Zhang et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of pyrimidin-4(3H)-ones, including 2-Amino-6-(ethylamino) derivatives, reveal significant insights into their electronic and spatial configurations. For instance, the crystal structure analysis of similar compounds shows a three-dimensional hydrogen-bonded framework, indicating the importance of hydrogen bonding in stabilizing their molecular structure (Ricaurte Rodríguez et al., 2007).

Chemical Reactions and Properties

Pyrimidin-4(3H)-ones undergo various chemical reactions, contributing to their diverse chemical properties and potential applications. For example, reactions with ethyl 4-chloro-5-pyrimidinecarboxylates lead to the synthesis of novel pyrimidine derivatives, showcasing their reactivity and versatility (D. H. Kim, 1985).

科学研究应用

1. Synthesis of Thieno[2,3-d]pyrimidines

- Application Summary: This compound is used in the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines .

- Methods of Application: The synthesis involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .

- Results or Outcomes: The method developed is efficient for the synthesis of the mentioned compounds .

2. Potential Antitubercular Agents

- Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones, which can be synthesized from “2-Amino-6-(ethylamino)pyrimidin-4(3H)-one”, have been evaluated as potential antitubercular agents .

- Methods of Application: These compounds were designed, synthesized, and screened against Mycobacteria .

- Results or Outcomes: Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .

3. Acetylcholine Binding Protein Studies

- Application Summary: Studies with ligand binding to the acetylcholine binding protein (AChBP) have identified a series of 4,6-substituted 2-aminopyrimidines that associate with this soluble surrogate of the nicotinic acetylcholine receptor (nAChR) in a cooperative fashion .

- Methods of Application: The method involves studies with ligand binding to the AChBP .

- Results or Outcomes: The 4,6-substituted 2-aminopyrimidines were found to associate with the AChBP in a cooperative fashion, not seen for classical nicotinic agonists and antagonists .

4. Synthesis of 4-amino-6-hetarylthieno

- Application Summary: This compound is used in the synthesis of 4-amino-6-hetarylthieno .

- Methods of Application: The synthesis involves the use of 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .

- Results or Outcomes: The method developed is efficient for the synthesis of the mentioned compounds .

5. p53 Gene Therapy

- Application Summary: The modification of 2-amino-6-chloropurine on polyamidoamine was performed to synthesize a derivative, which was then employed as a carrier for p53 gene delivery to achieve anti-tumor efficacy .

- Methods of Application: The method involves the use of 2-amino-6-chloropurine modified polyamidoamine for p53 gene delivery .

- Results or Outcomes: AP-PAMAM/p53 transfection provided a promising route to achieve the p53-based gene therapy .

6. Synthesis of Novel 2-(Pyridin-2-yl)

安全和危害

未来方向

属性

IUPAC Name |

2-amino-4-(ethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-8-4-3-5(11)10-6(7)9-4/h3H,2H2,1H3,(H4,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJHYDNQKBXDFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=O)NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(ethylamino)pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)

![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)